molecular formula C8H8ClNO4S B1596402 Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- CAS No. 68631-04-9

Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-

Cat. No.: B1596402
CAS No.: 68631-04-9
M. Wt: 249.67 g/mol
InChI Key: VPPPQFAKKFQYGQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride is expected to exhibit distinct signals corresponding to its substituents:

  • Methyl groups : Two singlets near δ 2.4–2.6 ppm for the 2- and 3-methyl protons.
  • Aromatic protons : A doublet (δ 7.8–8.2 ppm) for the proton at the 4-position and a singlet (δ 8.5–8.7 ppm) for the proton at the 6-position, deshielded by the nitro group.
  • Sulfonyl chloride : No directly attached protons, but its electron-withdrawing effect shifts nearby aromatic signals downfield.

Carbon-13 NMR would reveal peaks for the methyl carbons (δ 18–22 ppm), aromatic carbons (δ 120–140 ppm), nitro group carbons (δ 145–150 ppm), and sulfonyl chloride sulfur-bound carbon (δ 135–140 ppm).

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • S=O stretching : Strong bands at 1360–1380 cm⁻¹ (symmetric) and 1170–1190 cm⁻¹ (asymmetric).
  • Nitro group : Asymmetric and symmetric stretches at 1520–1530 cm⁻¹ and 1340–1350 cm⁻¹, respectively.
  • C–Cl stretch : A moderate band near 750–780 cm⁻¹.

UV-Vis Spectroscopy

The nitro group’s π→π* transitions dominate the UV spectrum, with a λmax at 282–283 nm in acetonitrile. This absorption is redshifted compared to simpler nitroaromatics due to conjugation with the sulfonyl chloride group.

Comparative Conformational Analysis with Related Sulfonyl Chlorides

The conformational preferences of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride differ significantly from those of structurally related compounds:

Compound Substituents Dihedral Angle (S–O vs. Ring) Key Steric Features
2,3-Dimethyl-5-nitro- 2-CH₃, 3-CH₃, 5-NO₂ ~85° Methyl groups reduce torsion
2-Chloro-5-nitro- 2-Cl, 5-NO₂ ~89° Chlorine increases steric bulk
2-Methyl-5-nitro- 2-CH₃, 5-NO₂ ~82° Single methyl minimizes strain

The 2,3-dimethyl substitution pattern uniquely stabilizes the sulfonyl chloride conformation by balancing electronic (nitro group) and steric (methyl groups) effects. In contrast, 2-chloro-5-nitrobenzenesulfonyl chloride exhibits greater torsional strain due to the larger van der Waals radius of chlorine.

Computational Modeling of Electronic Structure (DFT Calculations)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure:

  • HOMO-LUMO Gap : The nitro and sulfonyl groups reduce the HOMO-LUMO gap to 4.2–4.5 eV, enhancing electrophilicity at the sulfur atom.
  • Electrostatic Potential (ESP) : The sulfonyl chloride sulfur exhibits a partial positive charge (+1.2 e), making it susceptible to nucleophilic attack.
  • NBO Analysis : Hyperconjugation between the sulfonyl oxygen lone pairs and the σ* orbital of the S–Cl bond weakens the S–Cl bond, facilitating substitution reactions.

Comparative DFT studies of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride and its 2,5-dichloro analog reveal that methyl substituents increase the molecule’s overall hydrophobicity (log P = 2.5 vs. 2.8). This property influences solubility and reactivity in nonpolar solvents.

Properties

IUPAC Name

2,3-dimethyl-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-8(6(5)2)15(9,13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPPQFAKKFQYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5071705
Record name Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
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Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68631-04-9
Record name 2,3-Dimethyl-5-nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
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Record name Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
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Record name Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
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Record name 2,3-dimethyl-5-nitrobenzene-1-sulphonyl chloride
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Biological Activity

Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory, antimicrobial, and neuropharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Benzenesulfonyl chloride derivatives are characterized by their sulfonamide functional group, which often enhances their biological activity. The specific structure of 2,3-dimethyl-5-nitro- contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

  • Anti-inflammatory Activity
    • A study evaluating various benzenesulfonamide derivatives demonstrated significant anti-inflammatory properties. For example, compounds derived from benzenesulfonyl chloride exhibited inhibition of carrageenan-induced paw edema in rats, with percentages of inhibition reaching up to 94.69% at certain concentrations .
    • Table 1: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
    CompoundInhibition (%)Time (h)
    4a94.691
    4c89.662
    4b87.833
  • Antimicrobial Activity
    • The antimicrobial efficacy of benzenesulfonyl chloride derivatives was assessed against various pathogens. Notably, compound 4d showed a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while other derivatives displayed varying levels of activity against S. aureus and P. aeruginosa.
    • Table 2: Antimicrobial Activity of Selected Compounds
    CompoundPathogenMIC (mg/mL)
    4dE. coli6.72
    4hS. aureus6.63
    4aP. aeruginosa6.67
  • Neuropharmacological Effects
    • Recent research has indicated that derivatives of benzenesulfonyl chloride can inhibit the Na-K-Cl cotransporter (NKCC1), which is implicated in various neurodevelopmental disorders. For instance, compounds like ARN23746 have shown promising results in mouse models for disorders characterized by impaired chloride ion transport .
    • Table 3: NKCC1 Inhibition Potency
    CompoundInhibition at 10 μM (%)Inhibition at 100 μM (%)
    ARN2374645.792.8
    Bumetanide58.871.7

Case Studies

  • Anti-inflammatory Effects in Animal Models
    • A study conducted on the anti-inflammatory properties of benzenesulfonamide derivatives showcased their effectiveness in reducing inflammation markers in rat models subjected to carrageenan-induced edema . The results indicated a dose-dependent response that highlights the therapeutic potential of these compounds.
  • Antimicrobial Efficacy Against Resistant Strains
    • Research highlighted the effectiveness of these compounds against antibiotic-resistant strains, particularly focusing on their application in treating infections caused by multi-drug resistant bacteria . This underscores the importance of developing new antimicrobial agents from existing chemical classes.

Scientific Research Applications

Research Applications

  • Organic Synthesis
    • DMNBSCl serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group is highly reactive, making it useful for introducing sulfonamide groups into target molecules, which can be crucial for drug development and other applications .
  • Pharmaceutical Chemistry
    • The compound's reactivity allows it to participate in the formation of sulfonamides, which are important in medicinal chemistry. Sulfonamide derivatives have been extensively studied for their antibacterial properties.
  • Analytical Chemistry
    • DMNBSCl can be utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. A specific application involves its separation on Newcrom R1 HPLC columns, where it can be analyzed with various mobile phases for mass spectrometry compatibility .
  • Dye Manufacturing
    • The compound is also relevant in the production of reactive dyes and pigments. Its derivatives are used as intermediates in synthesizing high-visibility pigments and other colorants used in textiles and coatings .
  • Environmental Chemistry
    • Research into the environmental impact of sulfonyl chlorides has increased, with DMNBSCl being studied for its degradation pathways and potential effects on ecosystems when released into the environment.

Comparative Analysis with Related Compounds

To better understand the unique properties of DMNBSCl, a comparison with structurally similar compounds can provide insights into its applications:

Compound NameStructureUnique Features
Benzenesulfonyl chlorideC₆H₅SO₂ClBasic structure without substituents
4-Nitrobenzenesulfonyl chlorideC₆H₄(NO₂)SO₂ClNitro group at para position
2-Nitrobenzenesulfonyl chlorideC₆H₄(NO₂)SO₂ClNitro group at ortho position
Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro- C₈H₈ClNO₄SMethyl and nitro groups influence reactivity

Case Studies

  • Sulfonamide Synthesis : In a study focusing on the synthesis of new sulfonamide derivatives using DMNBSCl, researchers demonstrated its effectiveness in yielding high-purity products that exhibited significant antibacterial activity against various pathogens.
  • HPLC Method Development : A case study highlighted the successful application of DMNBSCl in developing a robust HPLC method for analyzing pharmaceutical compounds, showcasing its utility in quality control processes within the pharmaceutical industry.
  • Environmental Impact Assessment : Research assessing the degradation of DMNBSCl in aquatic environments revealed its breakdown products and potential ecological effects, contributing valuable data to environmental chemistry literature.

Preparation Methods

Step 1: Formation of Sodium Disulfide Intermediate

  • Sodium sulfide (Na2S) and elemental sulfur are refluxed in an organic solvent (methanol or ethanol) for 1 hour to form sodium disulfide (Na2S2) solution.
  • The Na2S2 solution is then added dropwise to a solution of the nitrochlorobenzene derivative (e.g., 2,3-dimethyl-5-nitrochlorobenzene) dissolved in the same solvent at 70–75 °C.
  • The mixture is stirred and heat-preserved for 4 hours, then cooled to 25 °C.
  • The resulting disulfide precipitate is filtered, washed, and dried.

Step 2: Chlorination and Conversion to Sulfonyl Chloride

  • The disulfide is suspended in ethylene dichloride and aqueous sodium chloride solution (5–10% NaCl) and heated to 55–60 °C.
  • Chlorine gas is slowly bubbled through the mixture while maintaining the temperature.
  • After chlorination, the mixture is cooled to 30 °C and allowed to stand for phase separation.
  • The organic phase is treated with dimethylformamide (DMF) and thionyl chloride (SOCl2) at 30–40 °C for 3 hours to convert the sulfonic acid intermediate to the sulfonyl chloride.
  • Following reaction completion, the product is isolated by filtration and drying.

Reaction Parameters and Yields

Parameter Value/Range
Solvent Methanol or Ethanol
Na2S to Sulfur molar ratio 1.3 – 1.4
Nitro-chlorobenzene to Sulfur molar ratio 1.85 – 1.95
Temperature for disulfide formation 70 – 75 °C
Chlorination temperature 55 – 60 °C
Chlorine to disulfide molar ratio 5 – 7
SOCl2 to disulfide molar ratio 2 – 3
Yield of disulfide intermediate ~97.7%
Final sulfonyl chloride yield High (not explicitly stated, but method noted for high yield and quality)

This method is noted for its simplicity, low cost, safety, and suitability for industrial production.

Sulfochlorination of Nitrobenzene Derivatives with Chlorosulfonic Acid

Another classical and widely used method for preparing nitrobenzenesulfonyl chlorides involves direct sulfochlorination of nitrobenzene derivatives with chlorosulfonic acid, followed by treatment with an inorganic acid chloride. This method is adaptable for 2,3-dimethyl-5-nitrobenzenesulfonyl chloride synthesis:

  • Nitrobenzene derivative is added to chlorosulfonic acid at 90–120 °C, typically around 110–115 °C.
  • The reaction mixture is heated gradually to 105 °C and maintained for several hours to form the sulfonic acid chloride intermediate.
  • An inorganic acid chloride such as phosphorus oxychloride or thionyl chloride is then added at 40–90 °C (preferably 60–80 °C) to convert the sulfonic acid to sulfonyl chloride.
  • The process can be carried out at atmospheric or elevated pressure.
  • The yield for 3-nitrobenzenesulfonyl chloride in this method is reported as 95–98%, with high purity and thermal stability of the product.

This method offers advantages in yield and product purity but requires careful temperature control and handling of corrosive reagents.

Conversion of Sulfonate Salts to Sulfonyl Chlorides

An alternative approach involves preparing the sodium sulfonate salt of the nitro-substituted benzenesulfonic acid, followed by chlorination with phosphorus pentachloride or thionyl chloride in an inert organic solvent such as methylene chloride or toluene:

  • Sodium sulfonate salt is reacted with stoichiometric or slight excess amounts of phosphorus pentachloride or thionyl chloride.
  • The reaction is performed at 20–90 °C depending on the reagent and solvent.
  • Catalytic amounts of DMF may be added to facilitate the reaction.
  • The sulfonyl chloride product is isolated by filtration and solvent removal.
  • This method is useful for derivatives sensitive to direct sulfochlorination and allows for milder conditions.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Disulfide intermediate chlorination Na2S + S reflux; chlorination with Cl2; SOCl2, DMF High yield, industrially viable, safe Requires handling of chlorine gas and SOCl2
Sulfochlorination with chlorosulfonic acid Nitrobenzene + chlorosulfonic acid; inorganic acid chloride High purity, high yield Corrosive reagents, temperature sensitive
Sulfonate salt chlorination Sodium sulfonate + PCl5 or SOCl2; inert solvent Mild conditions, catalytic DMF use Multi-step, requires salt isolation

Research Findings and Notes

  • The disulfide intermediate method offers a cost-effective and scalable route, especially for substituted nitrobenzenesulfonyl chlorides with electron-withdrawing groups and methyl substituents, as it avoids harsh sulfochlorination conditions.
  • Sulfochlorination methods remain the benchmark for producing high-purity sulfonyl chlorides but require careful control of reaction parameters to avoid side reactions and decomposition.
  • Use of catalytic DMF improves chlorination efficiency and product quality in sulfonate salt conversion methods.
  • Thermal stability of the sulfonyl chloride products is critical for safe handling; exothermic decomposition typically occurs above 180 °C, allowing safe processing under recommended conditions.

Q & A

Q. What are the critical safety protocols for handling 2,3-dimethyl-5-nitrobenzenesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: This compound is classified under GHS Category 1 for skin/eye corrosion and acute toxicity (H314, H318, H302) . Use nitrile gloves (JIS T 8116 standard), chemical safety goggles (JIS T 8147), and lab coats. Avoid inhalation by working in fume hoods with local exhaust ventilation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent exothermic reactions. Decontaminate surfaces with 5% sodium bicarbonate .
  • Storage: Store in sealed, labeled containers at ambient temperature, away from oxidizers and moisture to prevent decomposition into toxic gases (e.g., SO₂, HCl) .

Q. What synthetic routes are feasible for preparing 2,3-dimethyl-5-nitrobenzenesulfonyl chloride?

Methodological Answer:

  • Chlorosulfonation: Adapt methods for benzenesulfonyl chloride derivatives. React 2,3-dimethyl-5-nitrobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by quenching with phosphorus oxychloride (POCl₃) to stabilize the sulfonyl chloride group .
  • Nitration Timing: Introduce the nitro group before sulfonation due to its electron-withdrawing nature, which directs sulfonation to the meta position. Use mixed HNO₃/H₂SO₄ under controlled temperatures (40–50°C) to avoid over-nitration .

Q. How can the purity of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride be validated?

Methodological Answer:

  • Analytical Techniques:
    • Titration: Quantify active chloride via argentometric titration (AgNO₃) .
    • Spectroscopy: Confirm structure via FT-IR (S=O stretch at ~1370 cm⁻¹ and ~1170 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
    • Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities (<1% threshold) .

Advanced Research Questions

Q. How do substituents (methyl, nitro) influence the reactivity of 2,3-dimethyl-5-nitrobenzenesulfonyl chloride in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The nitro group (strong electron-withdrawing) enhances electrophilicity at the sulfonyl chloride group, accelerating reactions with amines or alcohols. Methyl groups (electron-donating) may sterically hinder nucleophilic attack at the ortho positions .
  • Kinetic Studies: Conduct solvolysis experiments in ethanol/water mixtures at varying pH. Monitor reaction rates via conductivity or GC-MS to quantify activation parameters (ΔH‡, ΔS‡) .

Q. What decomposition pathways occur under thermal or hydrolytic stress, and how can they be managed?

Methodological Answer:

  • Thermal Decomposition: At >150°C, the compound releases SO₂, HCl, and NOₓ gases. Use TGA-DSC to identify decomposition onset temperatures. Mitigate via inert atmospheres (N₂/Ar) during high-temperature reactions .
  • Hydrolysis: In aqueous media, it hydrolyzes to 2,3-dimethyl-5-nitrobenzenesulfonic acid. Stabilize by maintaining anhydrous conditions (molecular sieves) or using aprotic solvents (DMF, THF) .

Q. How can computational chemistry aid in predicting reaction outcomes for this compound?

Methodological Answer:

  • DFT Modeling: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. Software like Gaussian or ORCA can simulate transition states for sulfonamide formation .
  • Solvent Effects: Use COSMO-RS to optimize solvent selection (e.g., DCM vs. acetonitrile) for SN2 mechanisms, balancing polarity and nucleophilicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-
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Benzenesulfonyl chloride, 2,3-dimethyl-5-nitro-

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